N-Sinapoyldopamine
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Overview
Description
N-Sinapoyldopamine is a naturally occurring phytochemical belonging to the group of phenylpropenic acid amides It is found in various plants and is known for its potential health benefits
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Sinapoyldopamine can be synthesized through the reaction of sinapic acid with dopamine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of efficient coupling agents, solvents, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Sinapoyldopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo substitution reactions at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: It has been investigated for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Research has shown its potential as an antioxidant and anti-inflammatory agent.
Industry: It is explored for its use in the development of functional materials and coatings due to its adhesive properties.
Mechanism of Action
N-Sinapoyldopamine exerts its effects through various molecular targets and pathways:
Beta-Adrenoceptors: It acts as an agonist at beta-adrenoceptors, leading to the activation of cyclic adenosine monophosphate (cAMP) signaling pathways.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-Inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
N-Sinapoyldopamine is structurally similar to other phenylpropenic acid amides, such as:
- N-Caffeoyldopamine
- N-Coumaroyldopamine
- N-Feruloyldopamine
- N-Cinnamoyldopamine
Uniqueness:
- Potency: this compound is less potent in increasing cAMP levels compared to N-Coumaroyldopamine and N-Caffeoyldopamine .
- Applications: Its unique structural features make it suitable for specific applications in materials science and medicine.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
220957-88-0 |
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Molecular Formula |
C19H21NO6 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H21NO6/c1-25-16-10-13(11-17(26-2)19(16)24)4-6-18(23)20-8-7-12-3-5-14(21)15(22)9-12/h3-6,9-11,21-22,24H,7-8H2,1-2H3,(H,20,23)/b6-4+ |
InChI Key |
IHPKYZSMSPBNQE-GQCTYLIASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)NCCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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